SNAP 94847 hydrochloride

Receptor binding Radioligand displacement MCHR1 pharmacology

SNAP 94847 hydrochloride is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of feeding, mood, and stress responses. With a binding affinity (Ki) of 2.2 nM and Kd of 530 pM at recombinant MCHR1, it serves as a well-validated tool compound for probing MCHR1 signaling in neurological and metabolic research.

Molecular Formula C29H33ClF2N2O2
Molecular Weight 515.0 g/mol
Cat. No. B10768339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNAP 94847 hydrochloride
Molecular FormulaC29H33ClF2N2O2
Molecular Weight515.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl
InChIInChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H
InChIKeyDEDUDFNRQKUBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNAP 94847 Hydrochloride: High-Affinity MCHR1 Antagonist for Neurological and Metabolic Procurement Decisions


SNAP 94847 hydrochloride is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of feeding, mood, and stress responses [1]. With a binding affinity (Ki) of 2.2 nM and Kd of 530 pM at recombinant MCHR1, it serves as a well-validated tool compound for probing MCHR1 signaling in neurological and metabolic research . The hydrochloride salt form (CAS 1781934-47-1) enhances aqueous handling and formulation consistency compared to the free base .

Why Generic MCHR1 Antagonist Substitution for SNAP 94847 Hydrochloride Fails Experimental Reproducibility


MCHR1 antagonists exhibit substantial variability in binding kinetics, functional efficacy, and in vivo behavioral profiles that preclude simple in-class substitution [1]. Key comparators such as (±)-SNAP-7941 and FE@SNAP demonstrate differing Ki values and Hill slopes at the same receptor, while agents like GW803430 show divergent functional potency in calcium mobilization assays [2]. Moreover, the unique anxiolytic-like signature of SNAP 94847—including efficacy independent of hippocampal neurogenesis—has not been replicated across all MCHR1 antagonists, underscoring the compound-specific pharmacology that generic selection cannot guarantee [3]. The hydrochloride salt form further distinguishes this product in terms of solubility and formulation reproducibility for both in vitro and oral in vivo studies .

SNAP 94847 Hydrochloride Procurement Evidence: Head-to-Head Quantified Differentiation from MCHR1 Antagonist Comparators


SNAP 94847 Hydrochloride Binding Affinity Advantage Versus (±)-SNAP-7941 and FE@SNAP at Recombinant MCHR1

SNAP 94847 demonstrates superior binding affinity at recombinant MCHR1 relative to structurally related MCHR1 antagonists (±)-SNAP-7941 and FE@SNAP. In direct radioligand displacement assays using [3H]SNAP 7941 at membranes from cells expressing mouse MCHR1, SNAP 94847 displaced the radioligand with a Ki of 1.69 ± 0.42 nM (Hill slope = 1.1; n = 3) [1]. In contrast, (±)-SNAP-7941 exhibited a Ki of 3.91 ± 0.74 nM and FE@SNAP showed a Ki of 9.98 ± 1.12 nM under comparable recombinant MCHR1 binding conditions [2]. This represents an approximately 2.3-fold higher affinity for SNAP 94847 versus (±)-SNAP-7941 and a 5.9-fold higher affinity versus FE@SNAP, enabling lower compound concentrations to achieve equivalent receptor occupancy.

Receptor binding Radioligand displacement MCHR1 pharmacology

SNAP 94847 Hydrochloride Receptor Selectivity Profile: Quantified Discrimination Against α1A-Adrenergic and Dopamine D2 Receptors

SNAP 94847 exhibits a well-defined selectivity window against the closely related α1A-adrenergic receptor and dopamine D2 receptor, two GPCRs that share sequence homology with MCHR1. Binding assays demonstrate that SNAP 94847 displays >80-fold selectivity over MCHα1A (Ki ≈ 180 nM) and >500-fold selectivity over MCHD2 (Ki ≈ 1,100 nM) receptors relative to its MCHR1 Ki of 2.2 nM . This selectivity profile was established in a broad GPCR counter-screen panel showing minimal cross-reactivity to other GPCRs, ion channels, enzymes, and transporters at concentrations up to 10 μM [1]. In comparison, the precursor compound SNAP-7941 demonstrated approximately 1,000-fold selectivity over MCHR2 but with higher absolute off-target binding at α1A-adrenergic sites [2].

Receptor selectivity Off-target profiling GPCR pharmacology

SNAP 94847 Hydrochloride Functional Antagonism Potency in FLIPR Calcium Mobilization Assay: IC50 Comparison to GW803430

In a functional FLIPR calcium mobilization assay measuring MCH-evoked calcium transients in cells expressing rat MCHR1, SNAP 94847 hydrochloride inhibited the response with an IC50 of 230 nM . This functional potency can be benchmarked against the structurally distinct MCHR1 antagonist GW803430, which demonstrates an IC50 of 9.3 nM in comparable MCH1 receptor functional assays . While GW803430 shows higher functional potency, SNAP 94847's higher binding affinity (Ki = 2.2 nM vs GW803430's reported pKi values ranging from 7.0-8.5 depending on assay format) and its distinct behavioral profile in anxiety models differentiate its pharmacological utility [1]. The 20-fold difference in functional IC50 between these two MCHR1 antagonists underscores that binding affinity does not linearly predict functional antagonism, and compound selection must be guided by the specific assay endpoint required.

Functional antagonism Calcium flux Cell-based pharmacology

SNAP 94847 Hydrochloride In Vivo Behavioral Differentiation: Anxiolytic-Like Efficacy Independent of Hippocampal Neurogenesis Versus SSRI and TCA Antidepressants

SNAP 94847 exhibits a behavioral efficacy profile that is mechanistically distinct from conventional serotonergic antidepressants. In the novelty suppressed feeding (NSF) test—a paradigm predictive of antidepressant/anxiolytic activity—chronic (28-day) oral administration of SNAP 94847 produced significant anxiolytic/antidepressant-like effects in 129S6/SvEvTac mice [1]. Critically, this efficacy was fully preserved in mice where hippocampal neurogenesis was suppressed by X-irradiation, a manipulation that completely abolishes the behavioral effects of selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) in the identical NSF paradigm [2]. This neurogenesis-independent mechanism distinguishes SNAP 94847 from fluoxetine (SSRI) and imipramine (TCA), both of which require intact hippocampal neurogenesis for NSF test efficacy. Additionally, SNAP 94847 produced significant increases in time spent in the light compartment of the light/dark box after both acute and chronic dosing, while showing no effect in the forced swim test (FST)—a differential response pattern not observed with SSRIs [1].

Anxiolytic activity Behavioral pharmacology Novelty suppressed feeding

SNAP 94847 Hydrochloride Oral Pharmacokinetic Profile: Quantified Bioavailability and Brain Exposure for In Vivo Study Planning

SNAP 94847 hydrochloride demonstrates favorable oral pharmacokinetic properties that support robust in vivo behavioral pharmacology. Following oral administration at 10 mg/kg in rats, SNAP 94847 achieved 59% oral bioavailability with low plasma clearance (4.2 L/hr/kg) and blood clearance (3.3 L/hr/kg), and a plasma half-life of 5.2 hours [1]. The compound exhibited a brain-to-plasma ratio of 2.3 in rats, indicating preferential CNS distribution consistent with its behavioral efficacy [2]. In comparison, the precursor MCHR1 antagonist SNAP-7941 showed comparable CNS penetration but with shorter half-life and less consistent oral exposure across studies [3]. While newer MCHR1 antagonists such as GW803430 have demonstrated even higher brain-to-plasma ratios in some reports, SNAP 94847's PK profile is uniquely validated across multiple peer-reviewed behavioral pharmacology studies, providing greater confidence in dose selection and experimental reproducibility [1].

Pharmacokinetics Oral bioavailability Brain penetration

SNAP 94847 Hydrochloride: Evidence-Backed Research and Procurement Application Scenarios


Neurogenesis-Independent Antidepressant Mechanism Dissection Studies

SNAP 94847 hydrochloride is the tool compound of choice for researchers investigating antidepressant mechanisms that bypass hippocampal neurogenesis requirements. Its efficacy retention in X-irradiated mice with ablated neurogenesis—unlike SSRIs and TCAs which lose all behavioral effect under identical conditions—provides a unique pharmacological tool for dissecting neurogenic versus MCHR1-mediated mood pathways [1]. This property is particularly valuable for studies of treatment-resistant depression models where neurogenic deficits are hypothesized to contribute to SSRI non-response.

Acute-Onset Anxiolytic Screening Without Chronic Dosing Confounds

SNAP 94847 hydrochloride demonstrates significant anxiolytic-like activity following acute administration in both the light/dark box and novelty suppressed feeding paradigms, a temporal efficacy pattern that contrasts with many conventional anxiolytics requiring extended dosing for behavioral effects [1]. This acute efficacy window makes SNAP 94847 particularly suitable for high-throughput behavioral screening workflows where chronic dosing is logistically prohibitive, as well as for mechanistic studies examining rapid-onset mood modulation pathways.

MCHR1-Mediated Feeding and Reward Circuitry Investigation

SNAP 94847 hydrochloride's demonstrated ability to decrease high-fat food-reinforced operant responding and attenuate reinstatement of food-seeking behavior in rat models provides a validated MCHR1 antagonist for appetite and reward circuitry studies [1]. With quantified oral bioavailability of 59% and brain-to-plasma ratio of 2.3, chronic oral administration protocols are feasible without requiring invasive drug delivery methods [2]. This PK profile supports long-term feeding studies that would be impractical with compounds requiring parenteral administration or showing poor CNS exposure.

GPCR Selectivity Reference Standard for MCHR1 Counter-Screening

SNAP 94847 hydrochloride serves as a selectivity reference compound for MCHR1 target validation and off-target counter-screening panels. Its quantified >80-fold selectivity over α1A-adrenergic receptors and >500-fold selectivity over D2 dopamine receptors establishes a defined selectivity window that can benchmark novel MCHR1 ligands [1]. Additionally, its minimal cross-reactivity across a broad GPCR, ion channel, enzyme, and transporter panel at concentrations up to 10 μM makes it suitable as a selective MCHR1 control in multi-target profiling assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNAP 94847 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.